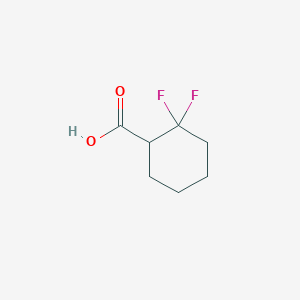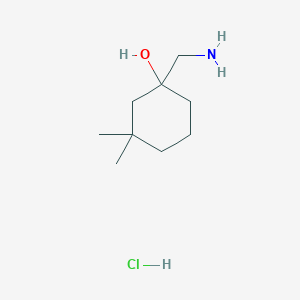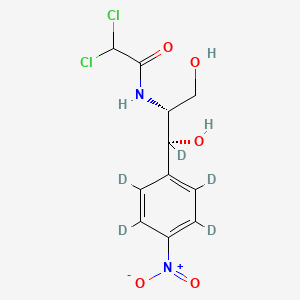
chloramphenicol-d5
描述
Chloramphenicol-d5 is an isotopically labeled compound of chloramphenicol, a broad-spectrum antibiotic. The “d5” designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace the compound’s metabolic pathways and interactions within biological systems .
作用机制
Target of Action
Chloramphenicol D5, also known as chloramphenicol-d5, primarily targets the bacterial ribosome . It binds to the 23S rRNA on the 50S subunit of the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis in bacteria, and by targeting it, Chloramphenicol D5 can effectively inhibit bacterial growth .
Mode of Action
Chloramphenicol D5 interacts with its target, the bacterial ribosome, by binding to it and blocking peptidyl transferase . This action inhibits protein synthesis within the bacterial cell . As a result, bacterial growth is stopped, making Chloramphenicol D5 a bacteriostatic antibiotic . It may also be bactericidal in high concentrations .
Biochemical Pathways
The initial biotransformation steps of Chloramphenicol D5 involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . Among these, the isomerization is a newly discovered biotransformation pathway of Chloramphenicol D5 . These transformations are carried out by various enzymes and microbial players .
Pharmacokinetics
Chloramphenicol D5 is lipid-soluble, which allows it to diffuse through the bacterial cell membrane . This property significantly impacts its bioavailability. Most of a Chloramphenicol D5 dose is metabolized by the liver to inactive products, with only 5 to 15% of Chloramphenicol D5 excreted unchanged in the urine . The elimination half-life is approximately 4 hours .
Result of Action
The molecular and cellular effects of Chloramphenicol D5’s action primarily involve the inhibition of bacterial growth by stopping the production of proteins . This action results in the effective treatment of a variety of bacterial infections .
Action Environment
The action, efficacy, and stability of Chloramphenicol D5 can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the biotransformation of Chloramphenicol D5 . Additionally, the specific strain of bacteria present can also impact the effectiveness of Chloramphenicol D5 .
生化分析
Biochemical Properties
Chloramphenicol D5 plays a vital role in biochemical reactions. It interacts with various enzymes and proteins, particularly a novel glucose-methanol-choline oxidoreductase found in Sphingomonas sp. and Caballeronia sp., which is responsible for the oxidization of the C3-OH group in Chloramphenicol D5 . The nature of these interactions involves the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of Chloramphenicol D5 .
Cellular Effects
Chloramphenicol D5 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The presence of Chloramphenicol D5 in the environment can disturb ecosystem stability and lead to the emergence of antibiotic resistance genes .
Molecular Mechanism
The molecular mechanism of Chloramphenicol D5 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The initial biotransformation steps include the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of Chloramphenicol D5 .
Temporal Effects in Laboratory Settings
Over time, Chloramphenicol D5 undergoes changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Chloramphenicol D5 vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
Chloramphenicol D5 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Chloramphenicol D5 and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Chloramphenicol-d5 is primarily synthesized through isotopic exchange methods. The process involves reacting chloramphenicol with deuterated iodine or other deuterium sources in an appropriate solvent. This reaction replaces specific hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the final product .
化学反应分析
Types of Reactions
Chloramphenicol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of different metabolites.
Reduction: Reduction reactions can modify the nitro group present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chloramphenicol oxides, while reduction can produce amines .
科学研究应用
Chloramphenicol-d5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some key applications include:
Chemistry: Used in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in research on bacterial resistance and antibiotic efficacy.
Medicine: Utilized in pharmacokinetic studies to understand drug distribution and metabolism.
Industry: Applied in quality control and safety testing of food products, particularly in detecting antibiotic residues
相似化合物的比较
Similar Compounds
Florfenicol: Another broad-spectrum antibiotic with a similar structure but different pharmacokinetic properties.
Thiamphenicol: A derivative of chloramphenicol with a similar mechanism of action but reduced toxicity.
Uniqueness
Chloramphenicol-d5’s uniqueness lies in its isotopic labeling, which allows for detailed tracking and analysis in various research applications. This feature makes it particularly valuable in studies requiring precise measurement and monitoring of the compound’s behavior in biological systems .
属性
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-CJBPKKHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@]([2H])([C@@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Chloramphenicol-d5 and how is it primarily used in research?
A1: this compound is a deuterated analog of the antibiotic chloramphenicol. It serves as an internal standard in analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of chloramphenicol residues in various matrices like food products and animal tissues. [, , , , , , , , , , , ]
Q2: Can you elaborate on the concept of "matrix effects" in analytical chemistry and how this compound helps to address them?
A3: Matrix effects refer to the influence of components other than the analyte of interest (in this case, Chloramphenicol) within a sample that can interfere with the ionization and detection processes during mass spectrometry. These interferences can lead to inaccurate quantification. Using this compound as an internal standard helps to correct for these matrix effects because it is expected to be affected by the matrix in a similar way as Chloramphenicol. By comparing the signal ratio of Chloramphenicol to this compound, researchers can obtain more reliable and accurate measurements of Chloramphenicol levels. []
Q3: What types of food products and animal tissues have been analyzed for Chloramphenicol residues using this compound as an internal standard?
A4: Researchers have utilized this compound in analyzing Chloramphenicol residues in a variety of food products, including honey [], milk [, ], dairy products [], and fish []. Moreover, studies have investigated Chloramphenicol residues in animal tissues such as chicken claws [], swine muscle [], pig urine [], and shrimp [], employing this compound as an internal standard.
Q4: What specific regulatory guidelines have influenced the validation of analytical methods using this compound for Chloramphenicol residue detection?
A5: The validation of analytical methods employing this compound for determining Chloramphenicol residues often adheres to the criteria established by Commission Decision 2002/657/EC from the European Union. This directive sets performance requirements for analytical methods used in food safety control, ensuring the reliability and accuracy of Chloramphenicol residue detection in various matrices. [, ]
Q5: Have alternative sample preparation techniques been explored in conjunction with this compound for Chloramphenicol analysis?
A6: Yes, research has explored alternative sample preparation techniques to enhance the efficiency of Chloramphenicol analysis. For instance, a study compared the use of ethyl acetate and alkalized ethyl acetate for extraction, followed by cleanup using MCX or LC-18 solid-phase extraction columns. This study highlighted the impact of sample preparation methods on matrix effects and the importance of selecting appropriate techniques for optimal Chloramphenicol quantification using this compound. []
Q6: Have any limitations or challenges been reported regarding the use of this compound as an internal standard for Chloramphenicol analysis?
A7: One study indicated that while this compound effectively mitigates matrix effects for Chloramphenicol, it might not be a universally suitable internal standard for the simultaneous determination of other related antibiotics, such as florfenicol and thiamphenicol. This finding suggests that the choice of internal standard should be carefully considered based on the specific analytes and matrix under investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


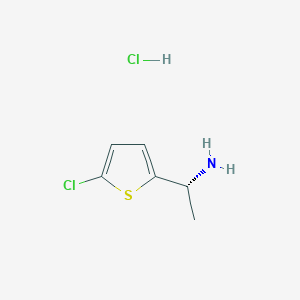
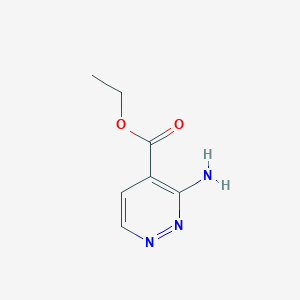
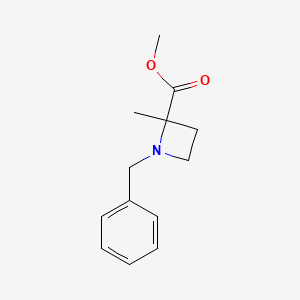
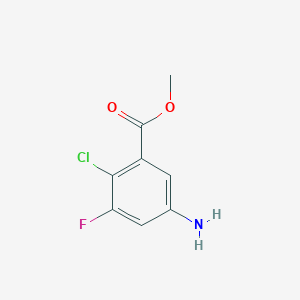
![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)
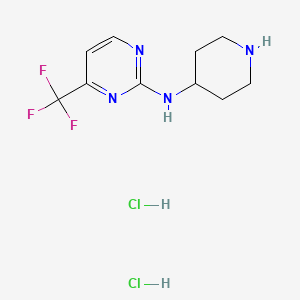

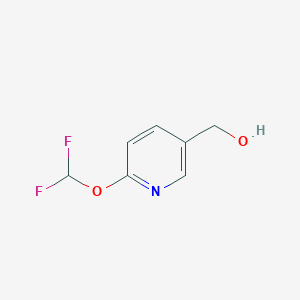
![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)
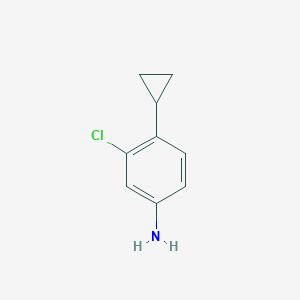

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)
